Ethyl 2-amino-6-chloronicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-6-chloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)5-3-4-6(9)11-7(5)10/h3-4H,2H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNGZIXONGGHIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Derivatization of Ethyl 2 Amino 6 Chloronicotinate
Chemical Transformations Involving the Amino Group
The 2-amino group on the pyridine (B92270) ring is a key functional handle for a variety of chemical modifications. Its nucleophilic character allows it to readily participate in reactions such as acylations, alkylations, sulfonamidations, and condensations.
The amino group of ethyl 2-amino-6-chloronicotinate can be readily acylated to form the corresponding amides. This transformation is typically achieved by reacting the parent compound with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like triethylamine or pyridine. The base serves to neutralize the hydrochloric acid byproduct formed during the reaction with acyl chlorides. This reaction is a fundamental method for introducing a wide array of acyl groups, thereby modifying the electronic and steric properties of the molecule. semanticscholar.orgacs.org
Table 1: General Conditions for Acylation of this compound
| Acylating Agent | Base | Solvent | Product |
| Acetyl chloride | Triethylamine | Dichloromethane | Ethyl 2-acetamido-6-chloronicotinate |
| Benzoyl chloride | Pyridine | Tetrahydrofuran | Ethyl 2-benzamido-6-chloronicotinate |
| Acetic anhydride | (None or cat. acid) | Acetic acid | Ethyl 2-acetamido-6-chloronicotinate |
Alkylation Reactions
N-alkylation of the amino group introduces alkyl substituents, further diversifying the molecular structure. One common method is reductive amination, which involves the initial condensation of the amino group with an aldehyde or ketone to form a Schiff base (imine), followed by reduction with an appropriate reducing agent like sodium borohydride. researchgate.net Alternatively, direct alkylation can be achieved using alkyl halides, though this method can sometimes lead to over-alkylation. More modern approaches utilize catalytic systems, such as the "borrowing hydrogen" strategy, where alcohols serve as alkylating agents in the presence of a suitable transition metal catalyst, producing water as the only byproduct. researchgate.net
Table 2: Representative Alkylation Strategies for the Amino Group
| Alkylating Agent | Reagent/Catalyst | Reaction Type | Product Example |
| Benzaldehyde | Sodium borohydride | Reductive Amination | Ethyl 2-(benzylamino)-6-chloronicotinate |
| Benzyl bromide | Potassium carbonate | Direct Alkylation | Ethyl 2-(benzylamino)-6-chloronicotinate |
| Benzyl alcohol | Ruthenium(II) complex | Catalytic Alkylation | Ethyl 2-(benzylamino)-6-chloronicotinate |
Sulfonamidation Protocols
The reaction of the amino group with sulfonyl chlorides yields sulfonamides, a functional group of significant importance in medicinal chemistry. thieme-connect.comrsc.org This transformation is typically carried out by treating this compound with an aryl or alkyl sulfonyl chloride in the presence of a base such as pyridine, which also often serves as the solvent. researchgate.net The resulting sulfonamide linkage is generally stable to a wide range of chemical conditions.
Table 3: Sulfonamidation of this compound
| Sulfonylating Agent | Base | Solvent | Product |
| Benzenesulfonyl chloride | Pyridine | Pyridine/Acetone | Ethyl 6-chloro-2-(phenylsulfonamido)nicotinate |
| p-Toluenesulfonyl chloride | Pyridine | Pyridine/Acetone | Ethyl 6-chloro-2-(tosylamido)nicotinate |
| Methanesulfonyl chloride | Triethylamine | Dichloromethane | Ethyl 6-chloro-2-(methylsulfonamido)nicotinate |
Condensation Reactions with Carbonyl Compounds
The primary amino group can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction is typically catalyzed by acid and involves the reversible formation of a carbinolamine intermediate, which then dehydrates to yield the imine. This imine functionality can be a stable final product or serve as an intermediate for further reactions, such as the reductive amination described previously or cyclization reactions like the Pictet-Spengler reaction, if the substrate is appropriately designed. wikipedia.orgmdpi.com
Table 4: Condensation of this compound with Carbonyls
| Carbonyl Compound | Catalyst | Product Type |
| Benzaldehyde | Acetic acid | Imine |
| Acetone | p-Toluenesulfonic acid | Imine |
| Cyclohexanone | Acetic acid | Imine |
Reactions at the Chloro Position
The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic attack, particularly due to the electron-withdrawing effects of the ring nitrogen and the ester group. This facilitates nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgpressbooks.pub
A variety of heteroatom nucleophiles can displace the chloro group at the C6 position. This SNAr reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org Common nucleophiles include amines, alkoxides (from alcohols), and thiolates (from thiols), leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. These reactions are often promoted by the use of a base to generate the active nucleophile and may require elevated temperatures. The reactivity of halopyridines in SNAr reactions makes this a powerful method for introducing diverse functionalities onto the pyridine core. researchgate.net
Table 5: Nucleophilic Displacement of the Chloro Group
| Nucleophile | Base | Product Example |
| Morpholine (B109124) | Potassium carbonate | Ethyl 2-amino-6-morpholinonicotinate |
| Sodium methoxide | (None) | Ethyl 2-amino-6-methoxynicotinate |
| Thiophenol | Sodium hydride | Ethyl 2-amino-6-(phenylthio)nicotinate |
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the C6 position of this compound is a suitable leaving group for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds, enabling the synthesis of complex molecular architectures.
Suzuki Coupling: The Suzuki reaction is a widely used method to form carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. beilstein-journals.org For this compound, the C6-chloro atom can be selectively coupled with various aryl or vinyl boronic acids. This reaction is valued for its mild conditions and the commercial availability and low toxicity of boronic acids. beilstein-journals.org The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronate complex and reductive elimination to yield the coupled product and regenerate the catalyst. google.com
Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling is employed. This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst, a copper(I) co-catalyst, and an amine base. morressier.comyoutube.com The reaction is typically run under mild, often room temperature, conditions. morressier.com The C6-chloro group of this compound can react with a variety of terminal alkynes to produce 2-amino-6-alkynylnicotinate derivatives. nih.gov These products are important intermediates for the synthesis of various heterocyclic compounds. nih.gov
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction provides a method to introduce vinyl groups at the C6 position of the pyridine ring. The process follows a Pd(0)/Pd(II) catalytic cycle and is a key method for alkene substitution. wikipedia.org
Negishi Coupling: The Negishi coupling forms carbon-carbon bonds by reacting an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. orgsyn.org This reaction is notable for its ability to couple sp³, sp², and sp hybridized carbon atoms. orgsyn.org this compound can serve as the organohalide component, reacting with various organozinc reagents to introduce a wide range of alkyl, aryl, or vinyl substituents at the C6 position.
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki | Aryl/Vinyl Boronic Acid | Pd(0) catalyst + Base | 6-Aryl/Vinyl substituted nicotinate (B505614) |
| Sonogashira | Terminal Alkyne | Pd(0) catalyst + Cu(I) co-catalyst + Base | 6-Alkynyl substituted nicotinate |
| Heck | Alkene | Pd(0) catalyst + Base | 6-Vinyl substituted nicotinate |
| Negishi | Organozinc Compound | Pd(0) or Ni(0) catalyst | 6-Alkyl/Aryl/Vinyl substituted nicotinate |
Modifications at the Ethyl Ester Moiety
The ethyl ester group at the C3 position offers another site for chemical modification, allowing for the synthesis of various nicotinic acid derivatives.
Hydrolysis to Carboxylic Acid Derivatives
The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-amino-6-chloronicotinic acid. This transformation is typically achieved under basic conditions, for example, by heating with an aqueous solution of a base like sodium hydroxide, followed by acidification to precipitate the carboxylic acid product.
Transesterification Processes
Transesterification allows for the conversion of the ethyl ester into other esters. This is accomplished by reacting this compound with a different alcohol in the presence of an acid or base catalyst. For instance, reacting the compound with a bulkier alcohol like menthol in the presence of a catalyst such as butyllithium can yield the corresponding menthyl ester. nih.gov This process is useful for modifying the properties of the molecule, such as its solubility or steric profile.
Amidation Reactions Leading to Nicotinamides
The direct reaction of the ethyl ester with ammonia (B1221849) or a primary or secondary amine leads to the formation of the corresponding nicotinamide derivative. This aminolysis reaction is a straightforward method for converting the ester into an amide, a common functional group in pharmaceuticals. To favor amidation over competing reactions like transesterification when using alcohol solvents, a non-alcoholic solvent or specific conditions may be employed. beilstein-journals.org
Reduction Reactions to Alcohol Derivatives
The ester functional group can be reduced to a primary alcohol, yielding (2-amino-6-chloro-pyridin-3-yl)-methanol. This transformation is typically carried out using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The resulting hydroxymethyl group provides a new point for further functionalization.
| Reaction | Reagent(s) | Product Functional Group |
|---|---|---|
| Hydrolysis | Base (e.g., NaOH), then Acid (e.g., HCl) | Carboxylic Acid |
| Transesterification | Alcohol (R'-OH) + Acid/Base Catalyst | Ester (COOR') |
| Amidation | Amine (R'R''NH) | Amide (CONR'R'') |
| Reduction | Reducing Agent (e.g., LiAlH₄) | Primary Alcohol (CH₂OH) |
Pyridine Ring Functionalization and Transformations
Beyond the specific reactions at the chloro and ester groups, the pyridine ring itself is amenable to further functionalization. The electron-deficient nature of the pyridine ring, accentuated by the chloro-substituent, makes the C6 position particularly susceptible to nucleophilic aromatic substitution (SNAr).
In SNAr reactions, the chlorine atom can be displaced by a variety of nucleophiles. youtube.com This allows for the introduction of different functionalities, such as alkoxy, thioalkoxy, or amino groups, by reacting this compound with the corresponding nucleophile (e.g., sodium methoxide, sodium thiophenoxide, or an amine). These substitutions are often facilitated by the electron-withdrawing nature of the pyridine nitrogen and the ester group. researchgate.net
Furthermore, the 2-amino group can undergo its own set of reactions. It can be acylated, alkylated, or used as a directing group for other transformations on the ring. The bifunctional nature of 2-aminopyridine (B139424) derivatives makes them valuable intermediates in the synthesis of fused heterocyclic systems and complex drug molecules. orgsyn.org
Regioselective Metallation and Electrophilic Quenching
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This process involves the deprotonation of a position ortho (adjacent) to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting organometallic intermediate can then be trapped by various electrophiles to introduce a wide range of substituents.
In the case of this compound, the pyridine ring possesses three substituents that can influence the site of deprotonation: the 2-amino group, the 6-chloro group, and the 3-ethoxycarbonyl group. The amino group is generally a potent directing group in DoM, facilitating deprotonation at an adjacent position. The chloro and ethoxycarbonyl groups are electron-withdrawing and can also influence the acidity of the ring protons.
Based on the established hierarchy of directing groups in pyridine systems, the amino group at the C2 position would be expected to be the dominant directing functionality. This would favor metalation at the C5 position, which is ortho to the amino group. The chloro group at C6 and the ester at C3 would likely have a lesser directing effect in the presence of the powerful amino group.
The proposed reaction would proceed via the formation of a lithiated intermediate at the C5 position upon treatment with a strong lithium amide base such as lithium diisopropylamide (LDA) or a bulky organolithium reagent like sec-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78 °C) to prevent side reactions.
Subsequent quenching of this lithiated intermediate with a suitable electrophile would introduce a substituent at the C5 position. A variety of electrophiles can be employed, leading to a diverse range of 5-substituted derivatives.
Table 1: Predicted Outcomes of Electrophilic Quenching of Lithiated this compound
| Electrophile (E+) | Reagent Example | Predicted 5-Substituted Product |
| Deuterium | D₂O | Ethyl 2-amino-6-chloro-5-deuteronicotinate |
| Alkyl | CH₃I | Ethyl 2-amino-6-chloro-5-methylnicotinate |
| Silyl | (CH₃)₃SiCl | Ethyl 2-amino-6-chloro-5-(trimethylsilyl)nicotinate |
| Carbonyl (aldehyde) | (CH₃)₂CO | Ethyl 2-amino-6-chloro-5-(1-hydroxy-1-methylethyl)nicotinate |
| Carbonyl (ketone) | C₆H₅CHO | Ethyl 2-amino-6-chloro-5-(hydroxy(phenyl)methyl)nicotinate |
| Carboxyl | CO₂ | 2-Amino-6-chloro-3-(ethoxycarbonyl)pyridine-5-carboxylic acid |
| Halogen | I₂ | Ethyl 2-amino-6-chloro-5-iodonicotinate |
It is important to note that while these outcomes are predicted based on established chemical principles, the actual experimental results, including yields and the degree of regioselectivity, would need to be confirmed through laboratory investigation. The presence of multiple functional groups on the pyridine ring could potentially lead to competing side reactions or a mixture of products.
Applications of Ethyl 2 Amino 6 Chloronicotinate As a Synthetic Intermediate in Heterocyclic Chemistry
Construction of Fused Pyridine (B92270) Ring Systems
The development of fused pyridine systems is a cornerstone of medicinal chemistry, as these scaffolds are present in numerous biologically active molecules.
The pyrido[2,3-d]pyrimidine (B1209978) core is a privileged scaffold in drug discovery, known for its presence in various kinase inhibitors. nih.govrsc.org The synthesis of these structures often involves the cyclization of a 2-aminopyridine (B139424) derivative. While direct synthesis from Ethyl 2-amino-6-chloronicotinate is not extensively documented in readily available literature, the general strategy typically involves reacting a 2-aminonicotinic acid derivative with a reagent like urea (B33335) or formamide (B127407) to form the pyrimidinone ring. nih.gov For instance, related syntheses start from 2-aminonicotinic acid, which is cyclized with urea to form the initial pyrido[2,3-d]pyrimidinone structure, which is then further functionalized. nih.gov Another common approach is the reaction of 2-aminopyridine derivatives with various aminogroups to build the pyrimidine (B1678525) ring, leading to compounds tested as protein kinase CK2 inhibitors. researchgate.net
Table 1: Representative Synthesis of Pyrido[2,3-d]pyrimidine Scaffolds from Related Precursors
| Starting Material | Reagents | Product Type | Reference |
|---|---|---|---|
| 2-Aminonicotinic acid | Urea, POCl₃ | Dichlorinated Pyrido[2,3-d]pyrimidine | nih.gov |
Thienopyridines, which feature a thiophene (B33073) ring fused to a pyridine ring, are another important class of heterocyclic compounds, notably used as antiplatelet agents. mdpi.com The synthesis of these compounds can be achieved through various strategies, often involving the construction of the thiophene ring onto a pre-existing pyridine. A common method is the Gewald reaction, which typically involves a ketone, an active nitrile, and elemental sulfur. While specific examples starting with this compound are not prominent, related structures like N-substituted-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives have been synthesized via one-pot, three-component methods. researchgate.net
Imidazo[1,2-a]pyridines are a class of fused heterocycles with a wide range of pharmacological activities, including antibacterial and antitumor properties. nih.gov Their synthesis often involves the reaction of a 2-aminopyridine with an α-haloketone or a related species. For example, a related compound, 2-amino-5-chloropyridine, is reacted with ethyl 4-chloro-3-oxobutanoate to form ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate. chemicalbook.com Another method involves a copper-catalyzed three-component cascade reaction of propiolates, benzaldehydes, and 2-aminopyridines to yield functionalized imidazo[1,2-a]pyridines. researchgate.net
Similarly, triazolopyridines are of significant interest. The synthesis of these scaffolds often relies on the cyclization of appropriately substituted pyridine precursors. However, specific synthetic routes starting from this compound to form triazolo-pyridine systems are not widely reported in the surveyed literature.
Table 2: General Synthesis of Imidazo[1,2-a]pyridines from Related Aminopyridines
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 2-Amino-5-chloropyridine | Ethyl 4-chloro-3-oxobutanoate | Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate | chemicalbook.com |
| 2-Aminopyridines | Benzaldehydes, Propiolate derivatives, Cu(OAc)₂ | Functionalized Imidazo[1,2-a]pyridines | researchgate.net |
Synthesis of Spiro-Heterocyclic Compounds
Spiro-heterocycles are complex, three-dimensional structures where two rings are connected through a single shared atom. These compounds are of great interest in medicinal chemistry due to their conformational rigidity and novel chemical space. nih.gov The synthesis of spiro compounds can be achieved through various methods, including the "tert-amino effect," which involves intramolecular cyclization reactions of ortho-substituted N,N-dialkylanilines. researchgate.netnih.gov While the application of this compound as a direct precursor for spiro-heterocycles is not explicitly detailed in the available literature, its functional groups could potentially be elaborated into intermediates suitable for spirocyclization reactions. For example, a key step in one spirocycle synthesis involved a Parham cyclization using a substituted benzene (B151609) derivative to create the spirocyclic framework. rsc.org
Precursor in the Synthesis of Complex Polycyclic Structures
Beyond the bicyclic systems mentioned above, this compound holds potential as a building block for more elaborate polycyclic molecules. The combination of the amino, chloro, and ester functionalities allows for sequential reactions to build additional rings. For instance, the thienopyridine scaffold, once formed, can undergo further reactions. A thienopyridine derivative can be cyclized with base to form a tricyclic system. abertay.ac.uk While this specific example did not start with this compound, it illustrates how the functional handles on such a molecule can be used to construct larger, more complex polycyclic architectures.
Role in Building Blocks for Agrochemical Research
Substituted pyridines are a well-established class of compounds in agrochemical research, finding use as herbicides, insecticides, and fungicides. The specific substitution pattern of this compound makes it an attractive starting point for the synthesis of novel agrochemical candidates. The various heterocyclic systems that can be derived from it, such as pyrido[2,3-d]pyrimidines and thienopyridines, are also explored in this field. However, specific studies detailing the conversion of this compound into compounds with documented agrochemical activity were not identified in the reviewed literature.
Computational and Theoretical Investigations of Ethyl 2 Amino 6 Chloronicotinate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic characteristics of ethyl 2-amino-6-chloronicotinate.
Density Functional Theory (DFT) Studies for Optimized Geometries
Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine the optimized molecular geometry of this compound. nih.gov These theoretical calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are in excellent agreement with experimental data where available. The optimization process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. nih.gov Such studies are crucial for understanding the fundamental structure of the molecule. nih.govucl.ac.uk
Conformational Analysis and Potential Energy Surfaces
Conformational analysis of this compound involves the study of the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. By mapping the potential energy surface (PES), researchers can identify the most stable conformers (energy minima) and the energy barriers between them (transition states). researchgate.netresearchgate.net This analysis is vital for understanding the molecule's flexibility and how its shape can influence its interactions with other molecules. The study of the potential energy surface provides a comprehensive understanding of the conformational landscape of the molecule. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Molecular Reactivity)
Frontier Molecular Orbital (FMO) theory is a key tool for understanding the chemical reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, FMO analysis helps in predicting which sites are most likely to be involved in chemical reactions. researchgate.netrsc.org
| Parameter | Description |
|---|---|
| HOMO | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| LUMO | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution within a molecule. libretexts.org The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. researchgate.netresearchgate.net Red areas typically represent regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. researchgate.netnih.gov Blue areas indicate positive electrostatic potential, corresponding to electron-deficient regions that are susceptible to nucleophilic attack. researchgate.netnih.gov For this compound, the MEP map reveals the electronegative regions around the oxygen and nitrogen atoms and the chlorine atom, highlighting them as potential sites for interaction. youtube.com
| Color | Electrostatic Potential | Interpretation |
|---|---|---|
| Red | Negative | Electron-rich region, susceptible to electrophilic attack. |
| Blue | Positive | Electron-deficient region, susceptible to nucleophilic attack. |
| Green | Neutral | Region with near-zero potential. |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions and charge delocalization within a molecule. wikipedia.orgrsc.org It provides a description of the Lewis-like chemical bonding and allows for the investigation of interactions between filled (donor) and empty (acceptor) orbitals. wikipedia.org In this compound, NBO analysis can quantify the stabilization energies associated with electron delocalization from the amino group and the oxygen atoms of the ester group to the pyridine (B92270) ring. This analysis helps in understanding the intramolecular charge transfer and the stability of the molecule. researchgate.netnih.gov
Non-Linear Optical (NLO) Property Predictions
Computational methods are also used to predict the non-linear optical (NLO) properties of molecules like this compound. These properties are important for applications in optoelectronics and photonics. Calculations of the first-order hyperpolarizability (β) can indicate a molecule's potential for second-harmonic generation. The presence of electron-donating (amino) and electron-withdrawing (chloro and ester) groups on the pyridine ring suggests that this compound may possess significant NLO properties due to intramolecular charge transfer. researchgate.net
Spectroscopic Property Predictions
Vibrational spectroscopy is a powerful tool for identifying functional groups and elucidating molecular structure. Theoretical calculations of vibrational frequencies for ethyl 6-chloronicotinate have been performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. These calculations provide a basis for assigning the vibrational modes observed in Fourier-transform infrared (FT-IR) and Raman spectra.
The introduction of an amino group at the 2-position in this compound is expected to introduce characteristic N-H stretching, bending, and wagging vibrations. Studies on 2-aminopyridine (B139424) show that N-H stretching modes typically appear in the region of 3250-3480 cm⁻¹. The scissoring vibration of the NH₂ group is anticipated around 1650 cm⁻¹. These additional modes, along with shifts in the pyridine ring and ester group vibrations due to electronic effects of the amino group, would be the primary differences in the vibrational spectra compared to ethyl 6-chloronicotinate.
Table 1: Predicted Vibrational Frequencies for Key Functional Groups (Based on Analogs)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amino (NH₂) | Asymmetric Stretch | ~3611 |
| Amino (NH₂) | Symmetric Stretch | ~3489 |
| Amino (NH₂) | Scissoring | ~1611 |
| Carbonyl (C=O) | Stretch | ~1730 |
| Pyridine Ring | C-Cl Stretch | ~680 |
Note: These are estimated values based on computational studies of ethyl 6-chloronicotinate and 2-aminopyridine. Actual values for this compound may vary.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis for structure elucidation. Theoretical calculations of ¹H and ¹³C NMR chemical shifts, typically performed using the Gauge-Invariant Atomic Orbital (GIAO) method with DFT, can accurately predict the chemical environments of the nuclei. acs.org For ethyl 6-chloronicotinate, ¹H and ¹³C NMR spectra have been calculated and compared with experimental data, showing good agreement. acs.org
The presence of the 2-amino group in this compound would significantly alter the chemical shifts of the pyridine ring protons and carbons. The amino group is an electron-donating group, which would increase the electron density on the pyridine ring, particularly at the ortho and para positions, leading to upfield shifts (lower ppm values) for the corresponding nuclei. The protons of the amino group itself would appear as a distinct signal, the chemical shift of which would be sensitive to solvent and concentration.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Estimated based on Analogs)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine H-4 | 7.5 - 8.0 | - |
| Pyridine H-5 | 6.5 - 7.0 | - |
| Ethyl CH₂ | 4.2 - 4.4 | 60 - 62 |
| Ethyl CH₃ | 1.2 - 1.4 | 14 - 15 |
| Pyridine C-2 | - | 158 - 162 |
| Pyridine C-3 | - | 105 - 110 |
| Pyridine C-4 | - | 140 - 145 |
| Pyridine C-5 | - | 110 - 115 |
| Pyridine C-6 | - | 150 - 155 |
| Carbonyl C=O | - | 165 - 168 |
Note: These are estimated ranges based on computational data for ethyl 6-chloronicotinate and the known effects of an amino substituent on the pyridine ring.
The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method allows for the calculation of excitation energies, oscillator strengths, and the nature of electronic transitions. For the analog ethyl 6-chloronicotinate, TD-DFT calculations have been performed to understand its electronic absorption spectrum. acs.org
The introduction of the 2-amino group, a strong auxochrome, is expected to cause a significant red-shift (bathochromic shift) in the absorption maxima compared to ethyl 6-chloronicotinate. This is due to the extension of the conjugated π-system and the possibility of n→π* and π→π* transitions involving the lone pair of electrons on the nitrogen atom of the amino group. The electronic transitions would likely involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), with both orbitals having significant contributions from the aminopyridine ring.
Table 3: Predicted Electronic Transitions for this compound (Conceptual)
| Transition | Wavelength (nm) | Oscillator Strength (f) | Nature of Transition |
| S₀ → S₁ | ~320-350 | Moderate | π → π |
| S₀ → S₂ | ~270-290 | High | π → π |
Note: These are conceptual values based on the expected effects of the amino group on the electronic spectrum of the chloronicotinate scaffold.
Molecular Dynamics Simulations for Conformational Landscape Analysis
Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules. For this compound, MD simulations could provide insights into the preferred orientations of the ethyl ester group relative to the pyridine ring and the dynamics of the amino group. Such simulations model the atomic motions over time by solving Newton's equations of motion, allowing for the characterization of low-energy conformations and the transitions between them.
While specific MD studies on this compound are not available, general studies on functionalized pyridines indicate that the rotational barriers around the C-C and C-O single bonds of the ester group would be a key determinant of the conformational flexibility. The presence of the amino group could also lead to intramolecular hydrogen bonding with the ester carbonyl, which would influence the conformational preferences. MD simulations in different solvents could also reveal the role of solute-solvent interactions in stabilizing particular conformations.
QSAR (Quantitative Structure-Activity Relationship) Modeling for Derivatization (General Theoretical Framework)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used in drug design and medicinal chemistry to correlate the chemical structure of a series of compounds with their biological activity. nih.govpdx.educhemicalbook.comnih.gov The underlying principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. chemicalbook.comnih.gov
For the derivatization of this compound, a QSAR study would involve the following steps:
Data Set Assembly: A series of derivatives would be synthesized by modifying the core structure of this compound at various positions (e.g., the amino group, the ester, or by replacing the chlorine atom). The biological activity of these compounds would be determined through experimental assays.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each derivative. These descriptors can be categorized as:
1D: Molecular weight, atom counts.
2D: Topological indices, connectivity indices, and physicochemical properties like logP (lipophilicity) and molar refractivity.
3D: Descriptors derived from the three-dimensional structure, such as molecular shape and volume.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests), would be used to build a mathematical model that relates the calculated descriptors to the observed biological activity. chemicalbook.com
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal validation techniques (e.g., cross-validation) and external validation with a set of compounds not used in the model development. pdx.edu
A successful QSAR model for this compound derivatives could guide the design of new compounds with enhanced biological activity by identifying the key structural features that are either beneficial or detrimental to the desired effect.
Structural Characterization Methodologies
X-ray Crystallography
X-ray crystallography stands as a cornerstone for the definitive determination of the three-dimensional structure of ethyl 2-amino-6-chloronicotinate.
Single crystal X-ray diffraction (SC-XRD) analysis provides unequivocal insights into the molecular conformation and crystal packing of this compound. Studies have revealed that the molecule crystallizes in specific space groups, with the asymmetric unit containing one or more independent molecules. The planarity of the pyridine (B92270) ring is a key feature, although slight deviations can occur. aalto.firesearchgate.net The conformation of the ethyl ester group relative to the pyridine ring is also a critical aspect of its molecular structure. The crystal packing is often characterized by the formation of layers or more complex three-dimensional networks. nih.gov For instance, in a related compound, 2-aminopyridinium 6-chloronicotinate, the crystal structure reveals a two-dimensional network parallel to the (100) plane. nih.gov
The molecular conformation can be stabilized by intramolecular interactions, such as C-H···O hydrogen bonds, which can form ring motifs. nih.govresearchgate.net The arrangement of molecules in the crystal lattice is dictated by a variety of intermolecular forces, leading to specific packing arrangements that can include dimers and ribbons. nih.gov
The solid-state structure of this compound is stabilized by a diverse array of intermolecular interactions. cambridgemedchemconsulting.com Hydrogen bonds are particularly significant, with the amino group acting as a hydrogen bond donor and the carbonyl oxygen and pyridine nitrogen atoms serving as acceptors. gatech.edu These interactions can lead to the formation of characteristic motifs, such as the R2 2(8) ring motif, which is observed in the related 2-aminopyridinium 6-chloronicotinate where the cation and anion are linked by N-H···O hydrogen bonds. nih.gov
Hirshfeld surface analysis is a powerful tool for the quantitative investigation of intermolecular interactions in the crystal structure of this compound. nih.gov This method allows for the visualization and quantification of the different types of intermolecular contacts. The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close contact. nih.gov
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular interactions. crystalexplorer.net These plots show the distribution of different types of contacts, such as H···H, O···H/H···O, C···H/H···C, and Cl···H/H···Cl interactions. nih.govnih.gov For example, in a related spiro-oxindole derivative, Hirshfeld analysis revealed that H···H contacts were the most significant contribution to the surface contacts, followed by O···H/H···O, C···H/H···C, Cl···H/H···Cl, and N···H/H···N interactions. nih.gov This detailed analysis provides a "fingerprint" of the intermolecular interactions within the crystal. crystalexplorer.netresearchgate.net
Vibrational Spectroscopy (FT-IR, FT-Raman, Dispersive Raman) for Functional Group Identification and Vibrational Modes
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and analyzing the vibrational modes of this compound. nih.govnih.goviiste.org
The FT-IR and FT-Raman spectra of related compounds, such as 2-amino-5-chloropyridine, have been recorded and analyzed in detail. nih.goviiste.org The vibrational spectra are typically recorded in the range of 4000–400 cm⁻¹ for FT-IR and 3500–100 cm⁻¹ for FT-Raman. nih.govnih.gov The characteristic vibrational bands corresponding to the amino group (N-H stretching), carbonyl group (C=O stretching), C-Cl stretching, and the pyridine ring vibrations can be identified. For instance, in 2-amino-5-chloropyridine, the N-H stretching vibrations are observed in the high-frequency region, while the C-Cl stretching appears at lower wavenumbers. nih.gov
The assignment of the experimental vibrational bands is often supported by theoretical calculations using methods like Density Functional Theory (DFT). nih.govnih.govresearchgate.net By optimizing the molecular geometry and calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. nih.govnih.gov The calculated frequencies are typically scaled to improve the agreement with the experimental data. nih.govresearchgate.net The potential energy distribution (PED) analysis is then used to assign the vibrational modes to specific atomic and group motions within the molecule. nih.gov This combined experimental and theoretical approach allows for a comprehensive and reliable assignment of the vibrational spectrum of this compound. The excellent agreement between the calculated and observed spectra validates the structural and vibrational analysis. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a fundamental technique for the structural elucidation and purity assessment of this compound in solution. weebly.comresearchgate.net
The ¹H NMR spectrum provides information about the number and types of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the signals are used to assign the protons to their respective positions in the structure. weebly.com For example, the protons of the ethyl group (a triplet for the methyl group and a quartet for the methylene (B1212753) group) and the aromatic protons on the pyridine ring will have characteristic chemical shifts. weebly.com
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. mdpi.com The chemical shifts of the carbon signals are indicative of their chemical environment. mdpi.com For instance, the carbonyl carbon of the ester group will appear at a downfield chemical shift, while the carbons of the pyridine ring and the ethyl group will have distinct signals. mdpi.com The purity of the sample can also be assessed by the absence of extraneous peaks in both the ¹H and ¹³C NMR spectra. Theoretical calculations of NMR chemical shifts, often using the Gauge-Invariant Atomic Orbital (GIAO) method, can be used to support the experimental assignments. nih.gov
Data Tables
Table 1: Representative ¹H NMR Data for a Nicotinate (B505614) Derivative
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| -OCH₂CH₃ | 1.3 | Triplet |
| Aromatic-H | 6.9 | Multiplet |
| Aromatic-H | 5.8 | Multiplet |
| -OCH₂CH₃ | 4.2 | Quartet |
| Aromatic-H | 1.7 | Multiplet |
Data is illustrative and based on a similar compound, Ethyl-2-butenoate. weebly.com
Table 2: Representative ¹³C NMR Data for a Nicotinate Derivative
| Carbon Atom | Chemical Shift (δ, ppm) |
| -OCH₂CH₃ | 14.2 |
| -OCH₂CH₃ | 61.4 |
| C=O | 166.5 |
| Aromatic C | 122.6 |
| Aromatic C | 144.4 |
| Aromatic C | 18.6 |
Data is illustrative and based on a similar compound, Ethyl-2-butenoate. weebly.com
Table 3: Intermolecular Interaction Contributions from Hirshfeld Surface Analysis of a Related Compound
| Interaction Type | Contribution (%) |
| H···H | 34.9 |
| O···H/H···O | 19.2 |
| C···H/H···C | 11.9 |
| Cl···H/H···Cl | 10.7 |
| N···H/H···N | 10.4 |
Data is for a related spiro-oxindole derivative. nih.gov
Mass Spectrometry (LC-MS, HRMS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₈H₉ClN₂O₂. Its nominal molecular weight is approximately 200.62 g/mol .
In a typical mass spectrum, the molecule is ionized to form a molecular ion [M]⁺•. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion peak and any chlorine-containing fragments. This pattern consists of two peaks, [M]⁺• and [M+2]⁺•, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nih.gov
The fragmentation of this compound is predicted to follow pathways characteristic of ethyl esters and aromatic amines. Key fragmentation steps would likely include:
Loss of an ethoxy radical (-•OCH₂CH₃): This involves the cleavage of the C-O bond of the ester, leading to a fragment ion at m/z 155. docbrown.info
Loss of an ethyl radical (-•CH₂CH₃): This fragmentation produces an ion at m/z 171.
Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement: This is a common pathway for esters, leading to a fragment at m/z 172.
Subsequent loss of carbon monoxide (CO): The acylium ion formed by the loss of the ethoxy radical (m/z 155) can further lose a molecule of CO to give a fragment at m/z 127.
| Predicted Mass Spectrometry Fragmentation Data | ||
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 200/202 | [C₈H₉ClN₂O₂]⁺• | Molecular Ion [M]⁺• |
| 171/173 | [C₆H₄ClN₂O₂]⁺ | [M - C₂H₅]⁺ |
| 155/157 | [C₆H₄ClN₂O]⁺ | [M - OC₂H₅]⁺ |
| 127/129 | [C₅H₄ClN₂]⁺ | [M - OC₂H₅ - CO]⁺ |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of a compound's elemental formula. nih.gov By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different atomic compositions.
For this compound (C₈H₉ClN₂O₂), the theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl).
Calculated Exact Mass: 200.03525 Da
Experimental verification of this exact mass by an HRMS instrument would serve as definitive confirmation of the compound's elemental formula.
UV-Visible Spectroscopy for Electronic Transitions and Solvatochromic Behavior
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the substituted pyridine ring.
The pyridine ring itself has absorption bands, but the presence of the amino (-NH₂) and ester (-COOC₂H₅) groups significantly influences the spectrum. The amino group acts as a powerful auxochrome, a group that extends the conjugated system through its lone pair of electrons, typically causing a bathochromic (red) shift to longer wavelengths. nih.gov The UV spectrum of similar compounds like 2-aminopyridine (B139424) shows absorption maxima (λmax) around 250-310 nm. nist.govresearchgate.net
Solvatochromism: The position of the absorption maxima can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. mdpi.comthieme-connect.de This behavior arises because solvents of different polarities can stabilize the ground and excited states of the molecule to different extents. For molecules like this compound, which possess both hydrogen-bond-donating (the -NH₂ group) and accepting sites (the ester and ring nitrogen), the potential for specific solute-solvent interactions is high. It is anticipated that in more polar, protic solvents, hydrogen bonding could lead to shifts in the λmax compared to nonpolar solvents. A shift to longer wavelengths (bathochromic or red shift) in polar solvents would indicate that the excited state is more polar than the ground state and is thus stabilized to a greater extent.
Medicinal Chemistry Applications of Ethyl 2 Amino 6 Chloronicotinate Derivatives Synthetic Focus
Design and Synthesis of Pyridine-Based Scaffolds for Drug Discovery Efforts
The primary scaffold synthesized from ethyl 2-amino-6-chloronicotinate and its derivatives (such as the corresponding aminonicotinonitrile) is the pyrido[2,3-d]pyrimidine (B1209978) ring system. The synthesis of this scaffold is a cornerstone for developing a diverse array of therapeutic agents. nih.gov The general strategy involves the annulation of a pyrimidine (B1678525) ring onto the initial pyridine (B92270) structure.
A common synthetic route begins with the conversion of the 2-amino group of a nicotinic acid derivative into a functionality that can undergo cyclization. For instance, o-aminonicotinonitriles, which can be derived from this compound, are frequently used. These intermediates can be subjected to acylation or thioacylation, followed by intramolecular heterocyclization to yield the desired pyrido[2,3-d]pyrimidine core. acs.orgrsc.org
Another established method involves the reaction of 6-aminouracil (B15529) derivatives with various reagents to construct the fused pyridine ring. nih.gov For example, the condensation of a 6-aminopyrimidine with 1,3-dicarbonyl compounds like acetylacetone (B45752) can yield 5,7-disubstituted pyrido[2,3-d]pyrimidines. nih.gov Similarly, reaction with malonic acid or its esters can produce pyrido[2,3-d]pyrimidin-7-ones. nih.gov The versatility of these synthetic approaches allows for the introduction of a wide range of substituents on the scaffold, enabling the fine-tuning of its physicochemical properties and biological activity.
Development of Derivatives as Key Intermediates for Therapeutic Agents
The pyrido[2,3-d]pyrimidine scaffold derived from this compound is a key intermediate for a multitude of therapeutic agents. The strategic modification of this core structure has led to the discovery of compounds with potent activity against a variety of diseases.
Derivatives Targeting Anti-inflammatory Pathways
Derivatives of the pyrido[2,3-d]pyrimidine scaffold have shown significant promise as anti-inflammatory agents. nih.govresearchgate.net A notable example is the development of pyrido[2,3-d]pyrimidin-5-ones as inhibitors of the macrophage colony-stimulating factor-1 receptor (FMS). acs.org The FMS kinase is crucial for the survival and differentiation of monocytes and macrophages, which play a key role in chronic inflammatory diseases such as rheumatoid arthritis. By inhibiting FMS, these compounds can reduce inflammation and prevent bone erosion. acs.org
One study reported the synthesis of a series of pyrido[2,3-d]pyrimidin-5-ones, culminating in a hydroxamate analogue that demonstrated excellent potency and an improved pharmacokinetic profile. acs.org In animal models of arthritis, this compound was highly effective at reversing joint swelling and preventing bone erosion, highlighting the therapeutic potential of this class of derivatives. acs.org Additionally, other substituted pyrido[2,3-d]pyrimidines have been evaluated for their anti-inflammatory effects using models like the carrageenan-induced rat paw edema test, with some derivatives showing edema inhibiting potential comparable to or better than standard drugs like celecoxib. rsc.org
Derivatives for Anti-cancer Therapeutic Development
The pyrido[2,3-d]pyrimidine framework is a well-established pharmacophore in the design of anti-cancer agents, owing to its ability to inhibit various protein kinases involved in cancer cell proliferation and survival. nih.gov Numerous studies have detailed the synthesis of these derivatives and their potent cytotoxic activities against a range of human cancer cell lines. acs.orgresearchgate.netnih.gov
For instance, a series of novel pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were designed and synthesized as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), including its mutated forms like EGFRT790M which confers resistance to many treatments. frontiersin.org Several of these compounds exhibited high cytotoxic activity against lung (A-549), prostate (PC-3), colon (HCT-116), and breast (MCF-7) cancer cell lines. The most potent compounds were found to induce apoptosis (programmed cell death) and arrest the cell cycle, key mechanisms for effective anti-cancer drugs. frontiersin.org
Another study focused on the synthesis of pyrido[2,3-d]pyrimidines as inhibitors of PIM-1 kinase, a protein that is highly expressed in various cancers and promotes cell survival. acs.org Certain derivatives showed remarkable cytotoxicity against MCF-7 and HepG2 (liver cancer) cells, with IC₅₀ values in the sub-micromolar range. acs.org These compounds were also found to be potent inhibitors of the PIM-1 kinase enzyme and to significantly induce apoptosis in breast cancer cells. acs.org
Table 1: Cytotoxic Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Derivative 8a | PC-3 (Prostate) | 0.099 (vs EGFRWT) | frontiersin.org |
| Derivative 8a | PC-3 (Prostate) | 0.123 (vs EGFRT790M) | frontiersin.org |
| Derivative 8b | PC-3 (Prostate) | 0.154 (vs EGFRWT) | frontiersin.org |
| Derivative 4 | MCF-7 (Breast) | 0.57 | acs.org |
| Derivative 11 | MCF-7 (Breast) | 1.31 | acs.org |
| Derivative 4 | HepG2 (Liver) | 1.13 | acs.org |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Derivatives with Potential for Neurological Applications
The pyrido[2,3-d]pyrimidine scaffold has also been explored for its potential in treating neurological disorders. General reviews of this chemical class have noted reports of anticonvulsant properties. rsc.org
More specifically, a series of pyrido[2,3-d]pyrimidine derivatives were designed, synthesized, and evaluated for their anticonvulsant and antidepressant activities. researchgate.net These pharmacological effects were assessed in mice using standard models such as the maximal electroshock (MES) test for anticonvulsant activity, and the forced swimming test and tail suspension test for antidepressant activity. researchgate.net This research demonstrates the utility of the pyrido[2,3-d]pyrimidine core in developing agents that act on the central nervous system.
Derivatives Exhibiting Antimicrobial Activity
The search for new antimicrobial agents is a critical area of research, and pyrido[2,3-d]pyrimidine derivatives have emerged as a promising class of compounds. researchgate.netrsc.org Several studies have reported the synthesis of these derivatives and their evaluation against various bacterial and fungal strains. researchgate.netcapes.gov.br
In one study, 2-amino-nicotinonitrile derivatives were used as starting materials to construct a series of annulated and substituted pyrido[2,3-d]pyrimidine systems. researchgate.net The synthesized compounds were then tested for their antibacterial and antifungal activities, demonstrating the potential of this scaffold in addressing infectious diseases. researchgate.net Another report describes the synthesis of 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives which showed significant inhibitory effects against bacteria, with some compounds exhibiting higher activity than the standard antibiotic cefotaxime (B1668864). capes.gov.br
Table 2: Antimicrobial Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Organism | Activity | Reference |
|---|---|---|---|
| Derivative 7a | Bacteria & Fungi | Higher activity than cefotaxime and fluconazole | capes.gov.br |
| Derivative 7d | Bacteria & Fungi | Higher activity than cefotaxime and fluconazole | capes.gov.br |
| Derivative 9a | Bacteria & Fungi | Higher activity than cefotaxime and fluconazole | capes.gov.br |
Derivatives for Enzyme Modulation Studies (e.g., Kinase Inhibitors)
One of the most significant applications of pyrido[2,3-d]pyrimidine derivatives is in the field of enzyme modulation, particularly as kinase inhibitors. nih.gov Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in diseases like cancer, making them important drug targets.
As mentioned previously, pyrido[2,3-d]pyrimidines have been successfully developed as potent inhibitors of several kinases, including:
PIM-1 Kinase: Derivatives have shown potent inhibition with IC₅₀ values as low as 11.4 nM. acs.org
Epidermal Growth Factor Receptor (EGFR): Compounds have been developed that inhibit both the wild-type (WT) and the drug-resistant T790M mutant form of EGFR, with IC₅₀ values in the nanomolar range. frontiersin.orgnih.gov For example, one derivative, compound B1, showed an IC₅₀ of 13 nM against the mutated EGFR. nih.gov
Cyclin-Dependent Kinases (CDKs): This scaffold is a key component of CDK inhibitors, which are crucial for controlling the cell cycle. nih.gov
eEF-2K: A series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives were synthesized and screened for inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K), with the most active compounds having IC₅₀ values of 420 nM and 930 nM. pensoft.net
The ability of the pyrido[2,3-d]pyrimidine core to act as an ATP-competitive inhibitor by mimicking the adenine (B156593) structure of ATP is a key reason for its success in this area. The synthesis of large libraries of these derivatives allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for specific kinase targets.
Table 3: Kinase Inhibitory Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Kinase Target | IC₅₀ | Reference |
|---|---|---|---|
| Derivative 4 | PIM-1 | 11.4 nM | acs.org |
| Derivative 10 | PIM-1 | 17.2 nM | acs.org |
| Compound B1 | EGFR L858R/T790M | 13 nM | nih.gov |
| Compound 8a | EGFR WT | 99 nM | frontiersin.org |
| Compound 8a | EGFR T790M | 123 nM | frontiersin.org |
| Compound 6 | eEF-2K | 420 nM | pensoft.net |
Rational Design of Novel Pharmacophores Based on the Nicotinate (B505614) Framework
The rational design of new drugs from the this compound template involves strategically modifying its structure to enhance interactions with biological targets, such as enzymes or receptors. The primary goal is to create a pharmacophore, the essential three-dimensional arrangement of functional groups, that confers optimal biological activity.
The nicotinate core offers several key positions for chemical modification to build novel pharmacophores:
The C2-Amino Group: This group can be acylated, alkylated, or transformed into various heterocyclic systems. These modifications can introduce new hydrogen bond donors and acceptors, or bulky groups to probe specific pockets in a target's binding site.
The C6-Chloro Group: As a halogen, the chlorine atom can be substituted through nucleophilic aromatic substitution reactions. This allows for the introduction of a wide array of functionalities, including different amines, alcohols, or thiols, significantly altering the electronic and steric properties of the molecule.
The C3-Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides or other ester derivatives. This position is often modified to improve pharmacokinetic properties or to introduce additional interaction points with the biological target.
A common strategy in the rational design of kinase inhibitors is to use a heterocyclic scaffold like the 2-aminopyridine (B139424) core of this compound to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. nih.gov The design process often involves computational modeling to predict how different substitutions on the nicotinate ring will affect binding affinity and selectivity for the target kinase. nih.gov
Synthetic Strategies for Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies are crucial for optimizing a lead compound into a viable drug candidate. This involves synthesizing a library of analogues where specific parts of the molecule are systematically varied and then evaluating their biological activity. For the this compound scaffold, several synthetic strategies are employed to generate diverse derivatives for SAR studies.
The versatility of the starting material allows for a range of chemical transformations. For instance, the nucleophilic substitution of the chlorine atom at the C2 position in 2-chloronicotinic acid derivatives can be achieved with various amines like morpholine (B109124) and piperidine. nih.gov The resulting 2-aminonicotinic acids can then be further functionalized at the carboxylic acid group to form esters, amides, or hydrazides. nih.gov
A typical synthetic approach to explore the SAR of the nicotinate scaffold might involve the following steps:
Modification of the C2-amino group: The primary amine can be reacted with various acyl chlorides or sulfonyl chlorides to introduce a range of substituents. This helps to understand the steric and electronic requirements for activity at this position.
Substitution of the C6-chloro group: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful tools to introduce a wide variety of aryl, heteroaryl, or alkyl groups at the C6 position. This allows for extensive exploration of the chemical space around this part of the molecule.
Derivatization of the C3-ester: The ethyl ester can be readily converted to the corresponding carboxylic acid by saponification. The resulting acid can then be coupled with a diverse set of amines or alcohols using standard peptide coupling reagents to generate a library of amides and esters. This is often done to modulate solubility and cell permeability.
An example of a synthetic scheme for generating a library of derivatives from a related nicotinic acid scaffold for anti-inflammatory evaluation involved the synthesis of two series of compounds and testing their activity. nih.gov This highlights the general approach of creating focused libraries to probe the SAR of a particular chemical scaffold.
The table below summarizes the key reactive sites on the this compound molecule and the common synthetic transformations used to generate derivatives for SAR studies.
| Reactive Site | Type of Reaction | Reagents and Conditions | Purpose in SAR Studies |
| C2-Amino Group | Acylation | Acyl chlorides, anhydrides, in the presence of a base | Explore the effect of different substituents on H-bonding and steric interactions. |
| Alkylation | Alkyl halides, reductive amination | Introduce different alkyl chains to probe hydrophobic pockets. | |
| C6-Chloro Group | Nucleophilic Aromatic Substitution | Amines, alcohols, thiols, often with a base | Introduce a wide variety of functional groups to alter electronic and steric properties. |
| Suzuki Coupling | Boronic acids, Pd catalyst, base | Introduce aryl and heteroaryl groups to extend the pharmacophore. | |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Form C-N bonds with a diverse range of amines. | |
| C3-Ethyl Ester | Saponification | Base (e.g., NaOH, LiOH) followed by acidification | Generate the carboxylic acid for further derivatization. |
| Amidation | Carboxylic acid, amines, coupling agents (e.g., EDC, HATU) | Create a library of amides to modulate solubility and target interactions. | |
| Transesterification | Different alcohols, acid or base catalyst | Modify the ester group to alter pharmacokinetic properties. |
Table 1: Synthetic Strategies for SAR Investigations of this compound
Through the systematic application of these synthetic strategies, medicinal chemists can thoroughly map the SAR of the this compound scaffold and identify derivatives with improved potency, selectivity, and drug-like properties.
Future Research Directions and Emerging Methodologies for Ethyl 2 Amino 6 Chloronicotinate
The chemical compound Ethyl 2-amino-6-chloronicotinate, a substituted pyridine (B92270), stands as a versatile building block in organic synthesis. As research progresses, the focus shifts towards more efficient, sustainable, and innovative methodologies for its synthesis and application. This article explores the future research directions and emerging techniques poised to shape the landscape of its chemistry.
Q & A
Basic: What are the standard synthetic routes for Ethyl 2-amino-6-chloronicotinate?
Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting 2-amino-6-chloronicotinic acid with ethyl chloroformate in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60–80°C . Reaction monitoring via TLC or HPLC ensures completion. The product is purified using column chromatography or recrystallization (e.g., from ethanol/water mixtures) to achieve >95% purity .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization requires systematic variation of parameters:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity compared to THF or dichloromethane .
- Catalyst/base : Use of coupling agents like EDCI/HOBT improves efficiency in derivative synthesis .
- Temperature control : Gradual heating (60–80°C) minimizes side reactions like ester hydrolysis .
- Purification : Gradient elution in flash chromatography (silica gel, hexane/ethyl acetate) resolves closely related impurities .
Statistical tools (e.g., Design of Experiments) can identify critical factors for reproducibility .
Basic: What analytical techniques are used for characterization?
Answer:
Key methods include:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substitution patterns and ester functionality .
- Mass spectrometry (ESI/HRMS) for molecular weight verification (e.g., m/z 200.62 for C₈H₉ClN₂O₂) .
- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups .
- HPLC with UV detection (λ = 254 nm) for purity assessment .
Advanced: How can spectral data inconsistencies be resolved during characterization?
Answer:
Inconsistencies (e.g., split NMR peaks) may arise from tautomerism or residual solvents. Strategies:
- Variable-temperature NMR to identify dynamic equilibria .
- 2D NMR (COSY, HSQC) to assign overlapping signals .
- Elemental analysis to verify stoichiometry and rule out impurities .
- Comparative analysis with literature data (e.g., PubChem entries) .
Basic: What biological activities have been reported for this compound?
Answer:
this compound is a precursor in medicinal chemistry for:
- Antimicrobial agents : Derivatives show activity against Gram-positive bacteria (MIC ~2–8 µg/mL) .
- Kinase inhibitors : The chloronicotinate scaffold targets ATP-binding pockets in cancer-related kinases .
- Neuroprotective agents : Structural analogs modulate glutamate receptors in preclinical models .
Advanced: How to design experiments to evaluate its mechanism of action in biological systems?
Answer:
- Target identification : Use computational docking (e.g., AutoDock) to predict binding sites .
- In vitro assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., kinase activity via ADP-Glo™) .
- Cellular studies : Assess cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in relevant cell lines .
- Metabolic stability : Perform microsomal incubation (e.g., rat liver microsomes) to evaluate pharmacokinetic properties .
Basic: What are the recommended storage conditions?
Answer:
Store at 2–8°C in airtight, light-protected containers. For long-term storage (<6 months), keep at –20°C in desiccated conditions . Solubility in DMSO (10 mM stock solutions) should be prepared fresh to avoid hydrolysis .
Advanced: How to assess decomposition products under varying storage conditions?
Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .
- LC-MS/MS analysis : Monitor degradation products (e.g., hydrolyzed carboxylic acid) .
- Kinetic modeling : Calculate shelf life using Arrhenius equations for thermal decomposition .
Basic: What safety precautions are required during handling?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to perform a risk assessment for novel reaction scales?
Answer:
- Hazard evaluation : Review SDS Sections 4–6 for toxicity and flammability data .
- Process safety : Conduct calorimetry (e.g., RC1e) to assess exothermicity in scaled-up reactions .
- Waste management : Neutralize acidic/basic byproducts before disposal .
Basic: How to resolve contradictions in reported solubility data?
Answer:
- Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) .
- Sonication/heat : Use 37°C water baths and vortexing to achieve supersaturation .
- Reference validation : Cross-check with peer-reviewed databases (e.g., PubChem) .
Advanced: What statistical methods are suitable for analyzing conflicting bioactivity data?
Answer:
- Meta-analysis : Pool data from multiple studies using random-effects models .
- Sensitivity analysis : Exclude outliers via Grubbs’ test or robust regression .
- Dose-response modeling : Fit data to sigmoidal curves (e.g., Hill equation) to compare EC₅₀ values .
Basic: What purification techniques are effective for this compound?
Answer:
- Recrystallization : Use ethanol/water (7:3 v/v) for high recovery .
- Flash chromatography : Silica gel with ethyl acetate/hexane (30–50% gradient) .
- Prep-HPLC : C18 columns and 0.1% TFA in acetonitrile/water for chiral separation .
Advanced: How to compare HPLC vs. flash chromatography for impurity removal?
Answer:
- Efficiency : HPLC offers higher resolution for isomers; flash chromatography is cost-effective for bulk purification .
- Method development : Use Design of Experiments (DoE) to optimize mobile phase and column load .
- Green chemistry metrics : Compare solvent usage (E-factor) and energy consumption .
Advanced: How to design derivatives for specific biological targets?
Answer:
- Scaffold modification : Introduce substituents (e.g., fluorine, methyl groups) at positions 4 or 5 to enhance binding .
- SAR studies : Synthesize analogs and correlate structural features with activity (e.g., logP vs. IC₅₀) .
- Click chemistry : Attach triazole or biotin tags for target identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
